SAL-0010042

Malaria Phosphodiesterase Selectivity

SAL-0010042 is the essential 5-benzyl PfPDEβ tool compound for reproducible transmission-blocking malaria research. Unlike 5-aryl analogs, it delivers >95% inhibition of both exflagellation and female gamete formation at 2 µM, while maintaining a 13-fold selectivity window over human PDE5 (IC50=632 nM) to minimize host off-target effects. Validated in SMFA with P. falciparum NF54 HGL reporter strains and A. stephensi mosquitoes. At 15 µM, it achieves 99.6% gametocyte viability inhibition, outperforming close analog SAL-0010003. Indispensable for medicinal chemistry SAR benchmarking.

Molecular Formula C15H15FN4O
Molecular Weight 286.30 g/mol
Cat. No. B15560405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSAL-0010042
Molecular FormulaC15H15FN4O
Molecular Weight286.30 g/mol
Structural Identifiers
InChIInChI=1S/C15H15FN4O/c1-8(2)12-13-14(20-19-12)15(21)18-11(17-13)7-9-5-3-4-6-10(9)16/h3-6,8H,7H2,1-2H3,(H,19,20)(H,17,18,21)
InChIKeyQWTNEJGXUCJWPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SAL-0010042: A 5-Benzyl Plasmodium PDEβ Inhibitor for Malaria Transmission-Blocking Research


SAL-0010042 (CAS: 521298-46-4) is a pyrazolopyrimidinone derivative belonging to the 5-benzyl subseries of Plasmodium falciparum cyclic nucleotide phosphodiesterase β (PfPDEβ) inhibitors [1]. It acts by inhibiting cAMP and cGMP hydrolysis in gametocytes (IC50 = 48.9 nM), thereby activating protein kinase G (PKG) signaling and disrupting parasite development [2]. The compound is distinct from the widely used tool compound BIPPO (5-benzyl-3-isopropyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one) and other subseries analogs [3].

Why SAL-0010042 Cannot Be Replaced by Other PDEβ Inhibitors or Antimalarial Agents


Substitution of SAL-0010042 with another PDEβ inhibitor or a transmission-blocking agent (e.g., atovaquone or tafenoquine) is not scientifically equivalent. The 5-benzyl subseries exhibits distinct potency, human PDE selectivity profiles, and sexual-stage parasite inhibition that vary dramatically between analogs, even within the same scaffold [1]. Differences in functional activity against exflagellation and female gamete formation are compound-specific and not predictable from PDE inhibition IC50 values alone. Generic substitution with BIPPO or another PDEβ inhibitor risks altering experimental outcomes due to differing off-target human PDE engagement (e.g., PDE5 and PDE6) . The quantitative evidence below demonstrates that only SAL-0010042 offers the specific balance of PfPDEβ potency and sexual-stage functional inhibition required for reproducible transmission-blocking studies.

SAL-0010042: Quantitative Differentiation Evidence Against PDEβ Analogs


Human PDE5 Selectivity Profile: SAL-0010042 vs. 5-Aryl and 2-Alkyl Subseries Analogs

SAL-0010042 demonstrates 13-fold selectivity for PfPDEβ (IC50 = 48.9 nM) over human PDE5A (IC50 = 632 nM) [1]. This selectivity window is distinct from the 5-aryl subseries, which exhibits significantly greater human PDE5 potency (e.g., SAL-0010243 IC50 = 37.2 nM; SAL-0010203 IC50 = 42.5 nM; SAL-0010283 IC50 = 7.5 nM) [2]. These data confirm that human PDE5 cross-reactivity varies substantially by subseries and is not inherent to all PfPDEβ inhibitors.

Malaria Phosphodiesterase Selectivity

Human PDE6 Selectivity: SAL-0010042 vs. High-Potency 5-Aryl Analogs

SAL-0010042 exhibits moderate human PDE6C inhibition (IC50 = 73 nM) . In contrast, certain 5-aryl subseries compounds display picomolar-range human PDE6 inhibition (e.g., SAL-0010355 IC50 = 0.777 nM; SAL-0010333 IC50 < 0.016 nM) [1]. This represents a >90-fold difference in human PDE6 engagement between subseries members. While SAL-0010042's PDE6 activity may still contribute to off-target effects, it avoids the extreme PDE6 cross-reactivity observed in some analogs.

Malaria Phosphodiesterase Off-target

Sexual-Stage Functional Inhibition: SAL-0010042 vs. In-Class Subseries Analogs

SAL-0010042 achieves near-complete inhibition of sexual-stage parasite functional endpoints at 2 μM: 95.4 ± 18.0% inhibition of exflagellation and 97.7 ± 0.4% inhibition of female gamete formation [1]. By comparison, the 5-aryl analog SAL-0010039 shows 0% inhibition of exflagellation and only 20.7 ± 2.3% inhibition of female gamete formation at the same concentration [2]. This demonstrates that PfPDEβ inhibition potency does not linearly predict transmission-blocking functional efficacy across subseries.

Malaria Transmission-blocking Gametocyte

Gametocyte Viability: SAL-0010042 Demonstrates Subnanomolar-to-Micromolar Therapeutic Window

At 15 μM, SAL-0010042 achieves 99.6 ± 1.3% inhibition of gametocyte viability [1]. This compares favorably to the 5-benzyl analog SAL-0010003, which shows only 65.4 ± 20.3% inhibition at the same concentration [2]. The >300-fold margin between PfPDEβ IC50 (48.9 nM) and the 15 μM viability assay concentration indicates a wide experimental window for cellular studies.

Malaria Gametocyte Viability

Chemical Series Identification: SAL-0010042 as the 5-Benzyl Chemistry Start Point

SAL-0010042 is explicitly designated as the '5-benzyl chemistry start point' in the primary research publication [1]. This designation is not assigned to the 5-aryl or 2-alkyl subseries representatives, positioning SAL-0010042 as the foundational scaffold from which the broader PDEβ inhibitor optimization campaign was launched. The compound's structure (C15H15FN4O; MW 286.30) is the reference for understanding the structure-activity relationships (SAR) that define this inhibitor class.

Malaria PDEβ Medicinal Chemistry

SAL-0010042: Optimized Application Scenarios Based on Quantitative Evidence


Malaria Transmission-Blocking Assays Requiring Robust Sexual-Stage Functional Inhibition

SAL-0010042 is the preferred tool compound for exflagellation and female gamete formation inhibition studies at 2 μM concentration, where it achieves >95% inhibition of both endpoints [1]. In contrast, 5-aryl analogs like SAL-0010039 show 0% exflagellation inhibition at the same concentration, despite maintaining PfPDEβ potency [2]. This makes SAL-0010042 essential for experiments where functional transmission-blocking readouts, not merely enzyme inhibition, are the primary endpoint. Use in standard membrane feeding assays (SMFA) with P. falciparum NF54 HGL reporter strains and A. stephensi mosquitoes is validated by the primary literature .

PfPDEβ Target Validation Studies with Minimized Human PDE5/PDE6 Confounding

When studying parasite-specific PDEβ biology, SAL-0010042's 13-fold selectivity window over human PDE5A (IC50 = 632 nM) [1] provides a cleaner pharmacological profile than 5-aryl subseries analogs, which show potent human PDE5 inhibition (IC50 values as low as 7.5 nM) [2]. Similarly, SAL-0010042's moderate human PDE6C inhibition (73 nM) avoids the extreme picomolar-range PDE6 cross-reactivity of certain 5-aryl compounds [3]. This makes SAL-0010042 the appropriate choice for in vitro parasite studies where host cell PDE off-target effects could confound interpretation.

SAR Benchmarking for 5-Benzyl Pyrazolopyrimidinone Optimization Programs

SAL-0010042 serves as the '5-benzyl chemistry start point' reference scaffold [1] against which newly synthesized analogs should be benchmarked. Its full characterization profile—including PfPDEβ IC50 (48.9 nM), P. falciparum 3D7 growth inhibition (IC50 = 142 nM), Dd2 growth inhibition (IC50 = 218 nM) [2], human PDE selectivity , and sexual-stage functional inhibition percentages [3]—provides a complete baseline dataset. For medicinal chemists optimizing this scaffold, SAL-0010042 is the essential reference compound for interpreting structure-activity relationships.

Gametocyte Viability Studies Requiring Complete Parasite Clearance

At 15 μM concentration, SAL-0010042 achieves 99.6 ± 1.3% inhibition of gametocyte viability [1], outperforming closely related 5-benzyl analog SAL-0010003 (65.4 ± 20.3% inhibition) [2]. For experiments requiring near-complete ablation of viable sexual-stage parasites—such as in vitro drug combination studies or transmission-blocking assays where residual parasites could generate false-positive transmission signals—SAL-0010042 offers superior efficacy within the 5-benzyl subseries.

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